molecular formula C10H12IN B15270997 N-(cyclopropylmethyl)-3-iodoaniline

N-(cyclopropylmethyl)-3-iodoaniline

Cat. No.: B15270997
M. Wt: 273.11 g/mol
InChI Key: ZIHRMMKWQRMSNK-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-3-iodoaniline is a secondary amine featuring a cyclopropylmethyl group attached to the nitrogen of a 3-iodo-substituted aniline. Its molecular formula is C₁₀H₁₂IN, with a calculated molecular weight of 273.12 g/mol. The iodine atom at the para position relative to the amine group makes it a candidate for halogen-bonding interactions or cross-coupling reactions, while the cyclopropyl group introduces steric constraints and conformational rigidity.

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-iodoaniline

InChI

InChI=1S/C10H12IN/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2

InChI Key

ZIHRMMKWQRMSNK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-iodoaniline typically involves the following steps:

    N-Alkylation: Aniline is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form N-(cyclopropylmethyl)aniline.

    Iodination: The N-(cyclopropylmethyl)aniline is then subjected to iodination using iodine and an oxidizing agent like sodium iodide in the presence of an acid such as acetic acid to introduce the iodine atom at the 3-position of the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the iodine substituent can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of N-(cyclopropylmethyl)aniline.

    Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions, forming various substituted aniline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like thiols, amines, in the presence of catalysts or under thermal conditions.

Major Products:

    Oxidation: Quinones, oxidized aniline derivatives.

    Reduction: N-(cyclopropylmethyl)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-3-iodoaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-iodoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions, further influencing its activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-(Cyclopropylmethyl)-3-iodoaniline (Target) C₁₀H₁₂IN 273.12 Cyclopropylmethyl, 3-iodoaniline Discontinued; potential for cross-coupling
N-{[3-(Difluoromethoxy)-4-MeO-phenyl]methyl}-3-iodoaniline C₁₅H₁₄F₂INO₂ 405.18 Difluoromethoxy, methoxy, 3-iodoaniline Enhanced lipophilicity; electron-withdrawing/donating groups
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 225.71 Chlorophenoxy, cyclopropanamine Ether linkage; chloro substituent for electrophilic reactivity
N-[o-(Trimethylsilyl)methylphenyl-cyclopropylmethyl]methylamine C₁₆H₂₅NSi 265.47 Trimethylsilyl, cyclopropylmethyl Silicon-induced steric effects; stabilized carbocations

Substituent Effects on Reactivity and Stability

Iodine vs. Chlorine Substituents: The iodine in this compound facilitates participation in Ullmann or Suzuki-Miyaura couplings, whereas the chlorine in N-[3-(3-chlorophenoxy)propyl]cyclopropanamine is less reactive in such reactions but may undergo nucleophilic aromatic substitution.

Cyclopropylmethyl vs. In contrast, the trimethylsilyl group in provides steric bulk and stabilizes adjacent positive charges via hyperconjugation.

Electron-Donating/Withdrawing Groups :

  • The difluoromethoxy and methoxy groups in create a mixed electronic environment, increasing solubility in polar solvents. The target compound’s simpler structure lacks such polarity, likely reducing solubility.

Molecular Weight and Physicochemical Properties

  • Lipophilicity : The difluoromethoxy-containing compound (MW 405.18) is significantly more lipophilic than the target compound (MW 273.12), impacting membrane permeability in biological systems.
  • Thermal Stability : Cyclopropyl groups are prone to thermal ring-opening above 300°C, whereas silicon-containing analogs exhibit higher thermal stability due to Si–C bond strength.

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